4'-Hydroxyflurbiprofen 4'-Hydroxyflurbiprofen 4'-hydroxy Flurbiprofen is a major active metabolite of the COX inhibitor flurbiprofen and its enantiomers (R)-flurbiprofen and (S)-flurbiprofen. It is formed from flurbiprofen by the cytochrome P450 (CYP) isoform CYP2C9, including CYP2C9 containing an R144C substitution mutation. 4’-hydroxy Flurbiprofen inhibits COX-1 by 94% at a concentration of 1,000 µM but does not inhibit cyclooxygenation of arachidonic acid. It completely inhibits cyclooxygenation of 2-arachidonoyl glycerol (2-AG;) when used at a concentration of 300 µM. 4'-hydroxy Flurbiprofen inhibits fatty acid amide hydrolase (FAAH) hydrolysis of anandamide in rat brain homogenates with an IC50 value of 84 µM at a pH of 6.
4'-Hydroxyflurbiprofen belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4'-Hydroxyflurbiprofen is considered to be a practically insoluble (in water) and relatively neutral molecule. 4'-Hydroxyflurbiprofen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4'-hydroxyflurbiprofen is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 52807-12-2
VCID: VC20766213
InChI: InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
SMILES: CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Molecular Formula: C15H13FO3
Molecular Weight: 260.26 g/mol

4'-Hydroxyflurbiprofen

CAS No.: 52807-12-2

Cat. No.: VC20766213

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

4'-Hydroxyflurbiprofen - 52807-12-2

Specification

Description 4'-hydroxy Flurbiprofen is a major active metabolite of the COX inhibitor flurbiprofen and its enantiomers (R)-flurbiprofen and (S)-flurbiprofen. It is formed from flurbiprofen by the cytochrome P450 (CYP) isoform CYP2C9, including CYP2C9 containing an R144C substitution mutation. 4’-hydroxy Flurbiprofen inhibits COX-1 by 94% at a concentration of 1,000 µM but does not inhibit cyclooxygenation of arachidonic acid. It completely inhibits cyclooxygenation of 2-arachidonoyl glycerol (2-AG;) when used at a concentration of 300 µM. 4'-hydroxy Flurbiprofen inhibits fatty acid amide hydrolase (FAAH) hydrolysis of anandamide in rat brain homogenates with an IC50 value of 84 µM at a pH of 6.
4'-Hydroxyflurbiprofen belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4'-Hydroxyflurbiprofen is considered to be a practically insoluble (in water) and relatively neutral molecule. 4'-Hydroxyflurbiprofen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4'-hydroxyflurbiprofen is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 52807-12-2
Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
IUPAC Name 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
Standard InChI Key GTSMMBJBNJDFRA-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Canonical SMILES CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O

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